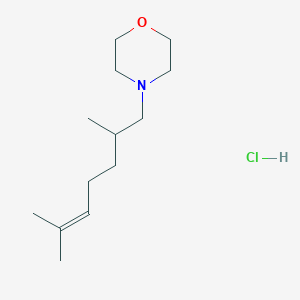
6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a member of the triazine family of compounds, which has been shown to have a range of biological activities.
Mécanisme D'action
The mechanism of action of 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one is complex and not fully understood. It is thought that 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one is metabolized in the brain to a compound called MPP+, which is toxic to dopaminergic neurons. MPP+ is thought to inhibit mitochondrial respiration, leading to the death of these neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one are primarily related to its neurotoxicity. 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one has been shown to selectively damage dopaminergic neurons in the brain, leading to a range of symptoms similar to Parkinson's disease. These symptoms include tremors, rigidity, and bradykinesia. 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one has also been shown to cause oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one in lab experiments is its ability to selectively damage dopaminergic neurons in the brain. This makes it a useful tool for studying the pathophysiology of Parkinson's disease and for developing new treatments for the disease.
One limitation of using 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one in lab experiments is its potential toxicity. 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one has been shown to be toxic to humans and animals, and caution should be taken when working with this compound.
Orientations Futures
There are several future directions for research on 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one. One area of research could focus on developing new treatments for Parkinson's disease based on the mechanism of action of 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one. Another area of research could focus on developing new pesticides based on the structure of 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one. Finally, research could focus on developing new methods for synthesizing 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one in a more efficient and cost-effective manner.
Conclusion:
In conclusion, 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. Its ability to selectively damage dopaminergic neurons in the brain has made it a useful tool for studying the pathophysiology of Parkinson's disease and for developing new treatments for the disease. However, caution should be taken when working with this compound due to its potential toxicity. There are several future directions for research on 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one, including developing new treatments for Parkinson's disease and new pesticides based on the structure of 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one.
Méthodes De Synthèse
6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one can be synthesized using a variety of methods. One common method involves the reaction of 3-methyl-1-piperidinylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3-methyl-1-piperidinylamine with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. Both of these methods have been used to produce 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one in high yields.
Applications De Recherche Scientifique
6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one has been extensively studied for its potential use in scientific research. One area of research has focused on its potential as a neurotoxin. 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one has been shown to selectively damage dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans. This has made 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one a useful tool for studying the pathophysiology of Parkinson's disease and for developing new treatments for the disease.
Another area of research has focused on 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one's potential as a pesticide. 6-methyl-5-(3-methyl-1-piperidinyl)-1,2,4-triazin-3(2H)-one has been shown to be effective against a range of pests, including insects and rodents. This has led to its use in agricultural and industrial settings.
Propriétés
IUPAC Name |
6-methyl-5-(3-methylpiperidin-1-yl)-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-4-3-5-14(6-7)9-8(2)12-13-10(15)11-9/h7H,3-6H2,1-2H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVICGXNKGNROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=O)NN=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5177631.png)
![2-(4-ethylphenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5177644.png)

![3-[2-(5-chloro-2-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5177655.png)

![1-[(2-methylphenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5177670.png)



![{1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5177693.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5177708.png)


![1-{2-[2-(1-naphthyloxy)ethoxy]ethyl}piperidine](/img/structure/B5177727.png)